molecular formula C23H23N3O5 B11139450 Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester CAS No. 1236256-45-3

Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester

Cat. No.: B11139450
CAS No.: 1236256-45-3
M. Wt: 421.4 g/mol
InChI Key: YFXCJMMQMTYZFW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester, is a synthetic organic compound characterized by a benzoic acid backbone esterified with a butyl group and functionalized with a pyrrolo[1,2-a]quinazoline-derived carbonylamino substituent.

Properties

CAS No.

1236256-45-3

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

butyl 4-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-2-3-14-31-21(29)15-8-10-16(11-9-15)24-22(30)23-13-12-19(27)26(23)18-7-5-4-6-17(18)20(28)25-23/h4-11H,2-3,12-14H2,1H3,(H,24,30)(H,25,28)

InChI Key

YFXCJMMQMTYZFW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group is introduced via a condensation reaction with a suitable amine, followed by cyclization.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant anticancer properties. For instance, derivatives incorporating a pyrroloquinazoline structure have shown promising results against various cancer cell lines. Research demonstrates that modifications to the benzoic acid structure can enhance cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Properties
    • Benzoic acid derivatives are known for their antimicrobial activity. The incorporation of specific functional groups can lead to enhanced efficacy against a range of pathogens. This property is particularly valuable in developing new antibiotics or preservatives in food and pharmaceuticals .
  • Drug Delivery Systems
    • The butyl ester form of benzoic acid enhances solubility and bioavailability, making it a suitable candidate for drug delivery systems. Its ability to form complexes with various drugs allows for improved pharmacokinetics and targeted delivery .

Synthetic Chemistry Applications

  • Building Blocks for Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis. Its functional groups can be easily modified to create a variety of derivatives that are useful in synthesizing more complex molecules .
  • Reagent in Chemical Reactions
    • Benzoic acid derivatives are often used as reagents in chemical reactions due to their reactivity. They can participate in acylation reactions and serve as intermediates in the synthesis of other organic compounds .

Case Studies

StudyFocusFindings
Güzel-Akdemir et al., 2021Anticancer activityIdentified new derivatives with enhanced activity against leukemia and CNS cancer cell lines .
Ramchander et al., 2015Synthesis methodsDeveloped regioselective synthesis techniques for related compounds demonstrating effective coupling strategies .
Patent WO2014200872A1Drug deliveryDescribed methods for enhancing drug uptake using affinity-tethered moieties linked to benzoic acid derivatives .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name (CAS No.) Substituents Functional Groups Molecular Weight (Inferred)
Target Compound Butyl ester, pyrroloquinazoline carbonylamino Ester, amide, heterocyclic ~500–600 (estimated)
Benzoic acid, 2,3,4,5-tetrachloro-6-... (68541-02-6) Tetrachloro, perfluoropentyl sulfonyloxy phenylamino, monopotassium salt Chlorinated, sulfonate, fluorinated Higher (due to Cl/F groups)
Benzoic acid ethyl ester () Ethyl ester, isoxazolylamino, tetrahydrofuranmethylamino Ester, amide, heterocyclic ~550–650 (estimated)
Pyrroloquinazoline-3a-carboxylic acid (852706-19-5) Phenylmethyl, pyrroloquinazoline Carboxylic acid, heterocyclic ~350–400 (estimated)
Talotrexin Ammonium (648420-92-2) Pteridinylmethylamino, benzoyl amino, ammonium salt Amide, ammonium salt, heterocyclic 590.60 (exact)

Key Observations:

  • Ester vs. Salt Functionalization: The target compound’s butyl ester group contrasts with salts like the monopotassium derivative (68541-02-6) or Talotrexin’s ammonium salt (648420-92-2). Esters typically enhance lipophilicity and membrane permeability compared to ionic salts, which may improve oral bioavailability .
  • Talotrexin’s pteridinyl group (648420-92-2) further supports the therapeutic relevance of such frameworks .

Pharmacokinetic and Toxicity Considerations

Table 2: Inferred Pharmacokinetic Properties

Compound Lipophilicity (LogP) Solubility Metabolic Stability Toxicity Risk (Inferred)
Target Compound High (butyl ester) Low (ester) Moderate Unknown
Benzoic acid ethyl ester () Moderate (ethyl ester) Moderate High (ester hydrolysis) Requires SDS analysis
852706-19-5 Low (carboxylic acid) High (ionic) Low (acid stability) High (GHS 100% concentration)
Talotrexin Ammonium Low (ionic) High (aqueous) Moderate Antitumor (high-dose toxicity)

Analysis:

  • Safety data for 852706-19-5 (100% concentration) indicates handling risks, though extrapolation to the target compound is speculative without direct toxicity studies .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester , is a complex molecular structure that has been studied for its potential therapeutic applications. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action and potential medicinal uses.

Chemical Structure

The compound can be represented structurally as follows:

C24H28N2O4\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_4

This structure incorporates a benzoic acid moiety linked to a pyrroloquinazoline derivative through an amide bond, which is hypothesized to contribute to its biological properties.

Anticancer Activity

Research indicates that benzoic acid derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to the target compound have shown significant inhibition of cancer cell proliferation. In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in various cancer cell lines with IC50 values ranging from 3.0 μM to 5.85 μM against breast (MCF-7) and lung (A549) cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Benzoic acid derivative AMCF-73.0
Benzoic acid derivative BA5495.85
Standard Drug (5-Fluorouracil)Various10

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has also been explored. Studies utilizing the DPPH free radical scavenging method have shown that these compounds can effectively reduce oxidative stress in cellular systems . The structure-activity relationship suggests that modifications on the benzoic acid core can enhance antioxidant activity.

Table 2: Antioxidant Activity Data

CompoundDPPH IC50 (μM)
Compound I25.17
Compound II43.55
Benzoic Acid DerivativeVaries

The mechanisms underlying the biological activities of benzoic acid derivatives are multifaceted:

  • Apoptosis Induction: The anticancer effects are primarily attributed to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Inhibition: Some derivatives act as inhibitors of critical enzymes involved in cancer progression and cellular proliferation.
  • Radical Scavenging: The antioxidant properties stem from the ability to donate electrons and neutralize free radicals.

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzoic acid derivatives revealed that one specific compound exhibited significant antitumor efficacy in vivo. Mice treated with this compound showed a marked reduction in tumor size compared to control groups .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress models, a derivative demonstrated substantial protective effects against oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .

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